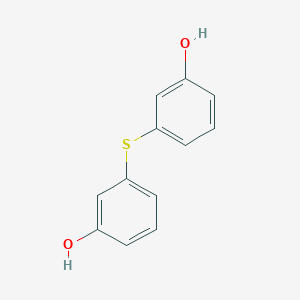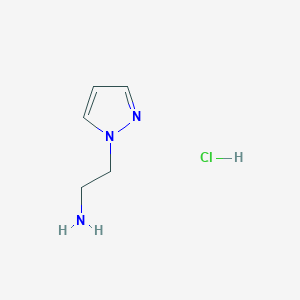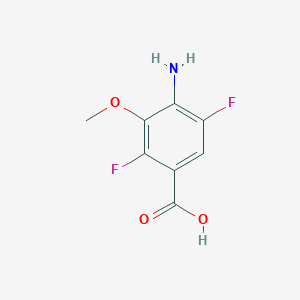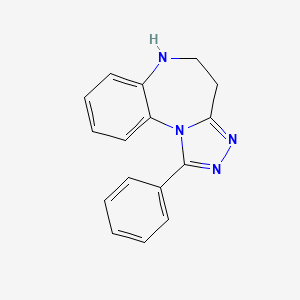
p-(3-Butyl-3-methyl-1-triazeno)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(3-Butyl-3-methyl-1-triazeno)benzamide: is an organic compound with the molecular formula C12H16N4 and a molecular weight of 216.2822 g/mol . This compound is part of the triazene family, which is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-Butyl-3-methyl-1-triazeno)benzamide typically involves the reaction of 3-butyl-3-methyl-1-triazeno with benzamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: p-(3-Butyl-3-methyl-1-triazeno)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, p-(3-Butyl-3-methyl-1-triazeno)benzamide is used as a precursor for the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study the effects of triazenes on cellular processes. It is also investigated for its potential as a biochemical probe .
Medicine: In medicine, this compound is explored for its antineoplastic properties. It has shown promise in preclinical studies for the treatment of certain types of cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of p-(3-Butyl-3-methyl-1-triazeno)benzamide involves its interaction with cellular targets, leading to the inhibition of specific enzymes and pathways. The compound exerts its effects by forming covalent bonds with nucleophilic centers in proteins and DNA, thereby disrupting their normal function . This mechanism is particularly relevant in its antineoplastic activity, where it induces apoptosis in cancer cells .
Comparison with Similar Compounds
- p-(3-Methyl-1-triazeno)benzoic acid potassium salt (MM-COOK)
- 3,3-Dimethyl-1-triazeno)benzoic acid potassium salt (DM-COOK)
Comparison: Compared to similar compounds, p-(3-Butyl-3-methyl-1-triazeno)benzamide exhibits unique properties due to the presence of the butyl and methyl groups. These substituents influence its chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
59708-21-3 |
|---|---|
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
4-[[butyl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C12H18N4O/c1-3-4-9-16(2)15-14-11-7-5-10(6-8-11)12(13)17/h5-8H,3-4,9H2,1-2H3,(H2,13,17) |
InChI Key |
DONQPAZURITJSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)N=NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)



![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)



![9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B13944457.png)
![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)


